[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol
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Overview
Description
[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of preformed pyrazole or pyridine intermediates, can be applied on a larger scale .
Chemical Reactions Analysis
Types of Reactions
[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology
Biologically, this compound has been studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have been explored for their anticancer properties. They have been found to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to these targets, the compound can modulate various signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These are structurally similar but have a different arrangement of nitrogen atoms in the ring.
Uniqueness
The uniqueness of [4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[4-amino-1-(oxolan-3-yl)pyrazolo[3,4-b]pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c12-8-1-3-13-11-10(8)9(5-16)14-15(11)7-2-4-17-6-7/h1,3,7,16H,2,4-6H2,(H2,12,13) |
InChI Key |
KRZVLQRXOIPWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C3=NC=CC(=C3C(=N2)CO)N |
Origin of Product |
United States |
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